molecular formula C12H9N3 B15332824 7-(2-Pyrimidinyl)-1H-indole

7-(2-Pyrimidinyl)-1H-indole

Cat. No.: B15332824
M. Wt: 195.22 g/mol
InChI Key: OLJLVOCLHCVLCX-UHFFFAOYSA-N
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Description

7-(2-Pyrimidinyl)-1H-indole is a heterocyclic compound that features both an indole and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Pyrimidinyl)-1H-indole typically involves the construction of the indole ring followed by the introduction of the pyrimidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyrimidine with an indole derivative can be catalyzed by acids or bases to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-(2-Pyrimidinyl)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

7-(2-Pyrimidinyl)-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(2-Pyrimidinyl)-1H-indole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-Pyrimidinyl)-1H-indazole
  • 7-(2-Pyrimidinyl)-1H-benzimidazole
  • 7-(2-Pyrimidinyl)-1H-quinoline

Uniqueness

7-(2-Pyrimidinyl)-1H-indole is unique due to its combined indole and pyrimidine structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with diverse biological and chemical activities .

Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

7-pyrimidin-2-yl-1H-indole

InChI

InChI=1S/C12H9N3/c1-3-9-5-8-13-11(9)10(4-1)12-14-6-2-7-15-12/h1-8,13H

InChI Key

OLJLVOCLHCVLCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=NC=CC=N3)NC=C2

Origin of Product

United States

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